红霉素-9-肟

描述

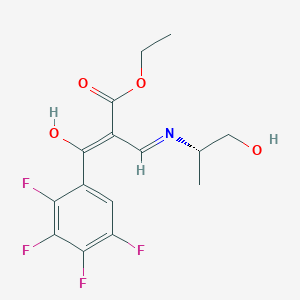

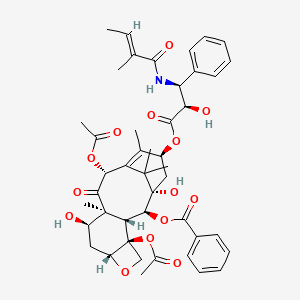

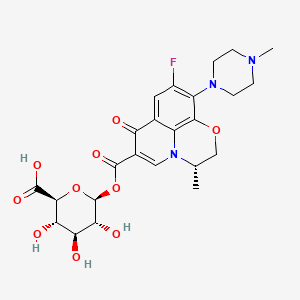

Erythromycin A 9-oxime is a semi-synthetic analogue of erythromycin. It was prepared as a means of overcoming acid lability and improving oral absorption of erythromycin A while retaining comparable antibacterial potency .

Synthesis Analysis

Erythromycin A 9-oxime is an important intermediate in the synthesis of Biaxin® (clarithromycin), a second-generation macrolide antibiotic . It is synthesized from erythromycin thiocyanate by oximation and alkalinization with an overall yield of 95.8% . The synthesis of novel erythromycin A 9-O- (2-ethenesulfony-ethyl)-oxime and erythromycin A 9-O- (3-oxo-butyl)-oxime from erythromycin A (EA) by the Michael reaction is also described .

Molecular Structure Analysis

The structure of the erythromycin 9- (E)-oxime was identified by MS and 1H-NMR . A complete and unambiguous assignment of the 1 H and 13 C NMR spectra of (E)‐erythromycin A oxime in acetone‐ d6 was accomplished by two‐dimensional chemical shift correlation methods .

Chemical Reactions Analysis

The effects of transformation of ketone in position 9 of EA to an oxime ether are described . An unusual impurity, the desosamine hydrazinium salt, is generated in this step of the synthetic pathway .

科学研究应用

抗结核分枝杆菌复合体和金黄色葡萄球菌的抗菌活性

红霉素A 9-O-取代肟醚衍生物在体外显示出强大的抗结核分枝杆菌复合体活性,包括对大环内酯耐药菌株的作用。它们还对金黄色葡萄球菌显示出一定的活性。在9位取代基的长度和取向等因素显著影响这种抗MAC活性 (Nishimoto et al., 2001)。

物种特异性杀菌谱

红霉素的9-肟酮酮类衍生物显示出物种特异性的杀菌谱。某些衍生物对链球菌、金黄色葡萄球菌和卡他莱氏杆菌等微生物显示出显著的杀菌活性 (Tian et al., 2017)。

8a-氮代-8a-同红霉素衍生物的合成

(9Z)-红霉素A肟的贝克曼重排反应导致新型8a-氮代-8a-同红霉素A衍生物的形成。其中一些衍生物显示出与阿奇霉素相当的活性,这是一种重要的抗生素 (Wilkening et al., 1993)。

第二代大环内酯类药物的开发

红霉素-9-肟衍生物在开发克拉霉素和阿奇霉素等第二代大环内酯类药物中起着至关重要的作用,这些药物克服了红霉素的一些限制,如酸不稳定性和药代动力学性能差 (Phan & Zhenkun, 2002)。

醚和酯衍生物的合成

红霉素A肟的醚衍生物已经合成,显示出与红霉素A相当的抗菌活性。这些衍生物是通过不同的化学过程合成的 (Pandey et al., 2004)。

新型肟醚衍生物的合成

已合成新型红霉素A 9-O-衍生物,展示出有效的抗菌活性 (Dondas & Yaktubay, 2003)。

3-羟基-6-O-甲基红霉素-9-O-取代肟衍生物的抗菌活性

这些衍生物对一些红霉素耐药菌株显示出比红霉素A更强的抗菌活性 (Chen et al., 2001)。

对水生生物的影响

研究表明,红霉素可能影响水生生物如蓝藻微囊藻的生长、抗氧化系统和光合作用,这在环境影响研究中是一个重要考虑因素 (Wan et al., 2015)。

安全和危害

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTWXIARANQMCA-ZTILBQITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin-9-oxime | |

CAS RN |

13127-18-9 | |

| Record name | Erythromycin, 9-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)